![molecular formula C18H17NO3 B1446771 Fmoc-N-allyl-hydroxylamine CAS No. 198411-65-3](/img/structure/B1446771.png)
Fmoc-N-allyl-hydroxylamine
Overview
Description
Fmoc-N-allyl-hydroxylamine is an organic compound with the molecular weight of 295.34 . Its IUPAC name is 9H-fluoren-9-ylmethyl allyl (hydroxy)carbamate . It is a white to off-white powder .
Molecular Structure Analysis
The InChI code for Fmoc-N-allyl-hydroxylamine is 1S/C18H17NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17,21H,1,11-12H2 .Physical And Chemical Properties Analysis
Fmoc-N-allyl-hydroxylamine is a white to off-white powder . It should be stored at temperatures between 0 - 8°C .Scientific Research Applications
Peptide Synthesis
Fmoc-N-allyl-hydroxylamine: is extensively used in peptide synthesis. It serves as a protective group for the amine function during the synthesis process. This compound is particularly useful in the synthesis of complex peptides, such as insulin-like peptides, where maintaining the correct conformation and activity is crucial. For instance, it has been applied in the total chemical synthesis of a heterodimeric interchain bis-lactam-linked peptide, an analogue of human insulin-like peptide 3 . The use of Fmoc-N-allyl-hydroxylamine allows for the protection of the N-terminus and lysine residues until after lactamization, ensuring the formation of a single, discrete product .
Hydrogel Formation
In the field of material science, Fmoc-N-allyl-hydroxylamine plays a role in the self-assembly and hydrogel formation of peptide derivatives. These hydrogels have potential applications in drug delivery systems and tissue engineering. The compound’s ability to influence the morphology of supramolecular nanostructures and hydrogel network formation has been demonstrated in studies involving Fmoc-dipeptides .
Supramolecular Chemistry
The self-assembly properties of Fmoc-N-allyl-hydroxylamine are also significant in supramolecular chemistry. It contributes to the formation of nanostructures that are essential for the development of new materials with specific functions, such as sensors, catalysts, and electronic devices. Its role in the self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine highlights its importance in creating various biofunctional materials .
Medicinal Chemistry
This compound is valuable in medicinal chemistry for the design and synthesis of new drugs. It allows for the precise construction of peptide-based therapeutics with enhanced activity and reduced side effects. The protection strategy using Fmoc-N-allyl-hydroxylamine is crucial for the successful synthesis of peptides that can interact with specific biological targets .
Mechanism of Action
Target of Action
Fmoc-N-allyl-hydroxylamine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for the amino group of an amino acid during peptide synthesis . It is stable under acidic conditions, allowing it to protect the amino group during reactions that require such conditions . The compound can be removed under basic conditions, revealing the amino group once again .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it allows for the formation of peptide bonds without interference from the amino group .
Result of Action
The use of Fmoc-N-allyl-hydroxylamine in peptide synthesis results in the successful formation of peptide bonds without interference from the amino group . This allows for the creation of complex peptides, which can have a wide range of applications in biological research and drug development .
Action Environment
The action of Fmoc-N-allyl-hydroxylamine is influenced by the pH of the environment . It is stable under acidic conditions, which allows it to protect the amino group during certain reactions . Under basic conditions, the compound can be removed, revealing the amino group . Therefore, careful control of the pH is necessary when using this compound in peptide synthesis .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxy-N-prop-2-enylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-19(21)18(20)22-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h2-10,17,21H,1,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQOAGPJVDZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-allyl-hydroxylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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